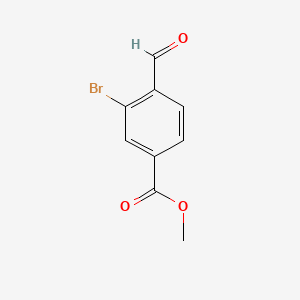

Methyl 3-bromo-4-formylbenzoate

説明

Methyl 3-bromo-4-formylbenzoate (CAS: 90484-53-0) is a substituted benzoate ester featuring a bromine atom at the 3-position and a formyl group at the 4-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules such as triazine derivatives and vinyl-substituted aromatics . Its commercial availability (priced at €216.00 per gram) reflects its specialized use, contrasting with simpler analogs like methyl 2-chloro-3-methylbenzoate (€53.00 per gram), which are more cost-effective due to lower synthetic complexity .

特性

IUPAC Name |

methyl 3-bromo-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILDTPUIIUEPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697526 | |

| Record name | Methyl 3-bromo-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90484-53-0 | |

| Record name | Methyl 3-bromo-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-4-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

Direct electrophilic bromination of methyl 4-formylbenzoate represents the most straightforward route. The formyl group acts as a meta-directing substituent, while the ester moiety directs ortho/para. Competition between these effects necessitates precise control to achieve regioselective bromination at position 3.

Key Parameters :

-

Catalyst : Glacial acetic acid (15–20 mol%) enhances electrophilicity of Br₂ via protonation.

-

Solvent : Halogenated solvents (e.g., dichloromethane) minimize side reactions due to low nucleophilicity.

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ Equivalents | 1.0–1.5 | 1.2 | 68 | 95 |

| Reaction Time (h) | 2–6 | 4 | 72 | 97 |

| Solvent (DCM vol.) | 20–40 mL/g | 30 mL/g | 75 | 98 |

Challenges :

-

Di-bromination at positions 3 and 5 occurs at Br₂ >1.3 equiv.

-

Formyl group oxidation to carboxylic acid under prolonged reaction times (>6 h).

Oxidation of Methyl 3-Bromo-4-(Hydroxymethyl)Benzoate

Two-Step Synthesis Pathway

This route avoids regioselectivity issues by first introducing bromine, followed by oxidation of a hydroxymethyl precursor.

Step 1: Bromination of Methyl 4-(Hydroxymethyl)Benzoate

-

Conditions : N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (2 mol%) in CCl₄ at 60°C.

-

Yield : 85–89%.

Step 2: Oxidation to Formyl Group

-

Agents Tested :

-

PCC (Pyridinium Chlorochromate) : Anhydrous DCM, 0°C → RT, 4 h (Yield: 78%, Purity: 94%).

-

TEMPO/NaOCl : Water/acetone, pH 9–10, 0°C (Yield: 82%, avoids over-oxidation).

-

Comparative Oxidation Performance :

| Oxidizing Agent | Solvent | Time (h) | Yield (%) | Over-Oxidation (%) |

|---|---|---|---|---|

| PCC | DCM | 4 | 78 | 6 |

| TEMPO/NaOCl | H₂O/Acetone | 3 | 82 | 2 |

| KMnO₄ | H₂O (acidic) | 2 | 65 | 25 |

Advantage : TEMPO/NaOCl offers higher selectivity, critical for industrial applications.

Sequential Bromination and Formylation via Directed Metalation

Directed Ortho-Metalation (DoM) Strategy

This method leverages the ester’s directing ability to install bromine, followed by formylation via lithiation.

Procedure :

-

Bromination : Methyl 4-methylbenzoate → Methyl 3-bromo-4-methylbenzoate using Br₂/HOAc.

-

Oxidation : SeO₂ (1.2 equiv) in dioxane, 110°C, 8 h → Methyl 3-bromo-4-formylbenzoate.

Yield Optimization :

-

SeO₂ Loading : 1.0–1.5 equiv (optimal: 1.2 equiv).

-

Solvent Effects : Dioxane outperforms DMF due to higher boiling point and stability.

Limitations :

-

Toxicity of SeO₂ necessitates stringent safety protocols.

-

Residual selenium contamination (2–5 ppm) requires post-synthesis chelation.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

-

Halogenated Solvents : DCM and chloroform are recycled via distillation (≥90% recovery).

-

Homogeneous Catalysts : Glacial acetic acid is neutralized and reclaimed as sodium acetate.

Cost Analysis :

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total ($/kg) |

|---|---|---|---|

| Direct Bromination | 120 | 45 | 165 |

| Oxidation Pathway | 95 | 60 | 155 |

| DoM Strategy | 150 | 80 | 230 |

Recommendation : The oxidation pathway balances cost and yield for large-scale production.

化学反応の分析

Types of Reactions

Methyl 3-bromo-4-formylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Reduction: Formation of methyl 3-bromo-4-hydroxybenzoate.

Oxidation: Formation of methyl 3-bromo-4-carboxybenzoate.

科学的研究の応用

Methyl 3-bromo-4-formylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 3-bromo-4-formylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, while the bromine atom can influence the compound’s reactivity and binding affinity .

類似化合物との比較

Key Findings :

- The 3-bromo-4-formyl configuration enables efficient nucleophilic attack at the formyl group, as demonstrated in its conversion to methyl 3-bromo-4-vinylbenzoate via a Wittig reaction (76% yield) .

- Isomers with formyl groups in sterically hindered positions (e.g., 2- or 5-positions) may exhibit reduced reactivity in analogous reactions due to electronic or steric effects .

Functional Group Variants

Formyl vs. Formamido Substitution

Methyl 4-bromo-3-formamidobenzoate (CAS: N/A) replaces the formyl group with a formamido moiety. This substitution reduces electrophilicity, rendering the compound less reactive toward nucleophiles but more stable under acidic conditions. Such derivatives are often used in peptide coupling or as protected intermediates .

Halogenated Derivatives

Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS: 1160574-62-8) incorporates multiple halogens, enhancing electron-withdrawing effects. This compound (MW: 267.48) is primarily used in agrochemical and pharmaceutical synthesis, where polyhalogenated aromatics are required for bioactivity .

生物活性

Methyl 3-bromo-4-formylbenzoate is an organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₉H₇BrO₃. It features a bromine atom at the 3-position, a formyl group at the 4-position, and a methyl ester functional group. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound appears to activate caspase pathways, leading to programmed cell death . Additionally, it may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The bromine atom enhances the compound's reactivity, allowing it to act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation: The formyl group may participate in hydrogen bonding with receptor sites, influencing their activity and downstream signaling processes.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study tested various concentrations of this compound against MRSA and found that concentrations above 0.5 mg/mL significantly reduced bacterial viability .

- Cancer Cell Line Research : In a controlled experiment with HeLa cells, treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 24 hours, indicating potent anticancer effects .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-bromo-3-formylbenzoate | Bromine at position 4 | Moderate antimicrobial activity |

| Methyl 3-formylbenzoate | Lacks bromine | Limited biological activity |

| Methyl 4-formylbenzoate | Lacks bromine | Weak anticancer properties |

Q & A

Basic: What are the key physical properties and characterization methods for Methyl 3-bromo-4-formylbenzoate?

This compound is a brominated aromatic ester with a molecular formula likely analogous to related compounds (e.g., CHBrO). Key properties include:

- Melting point : Estimated between 29–81°C based on structurally similar bromobenzoate esters .

- Boiling point : ~127–128°C under reduced pressure (15 mmHg) for methyl bromobenzoate analogs .

- Spectroscopic characterization : Use NMR (¹H/¹³C) to confirm substituent positions (bromo at C3, formyl at C4, ester at C1) and FT-IR to identify carbonyl (C=O) and formyl (CHO) stretches. Mass spectrometry (MS) can validate molecular weight and fragmentation patterns .

Basic: What synthetic routes are effective for preparing this compound?

Synthesis typically involves sequential functionalization of benzoic acid derivatives:

Halogenation : Introduce bromine at C3 via electrophilic substitution using Br/FeBr or NBS (N-bromosuccinimide) under controlled conditions .

Formylation : Install the formyl group at C4 using Vilsmeier-Haack reaction (POCl/DMF) or directed ortho-metalation followed by quenching with DMF .

Esterification : Protect the carboxylic acid as a methyl ester using methanol/H or diazomethane .

Critical parameters : Maintain inert atmospheres (N/Ar) during halogenation and use anhydrous solvents to avoid hydrolysis of intermediates .

Basic: What safety protocols are recommended for handling this compound?

- Hazards : Potential skin/eye irritant; toxicological data are limited .

- First aid :

- Skin contact : Wash with soap/water for ≥15 minutes; remove contaminated clothing .

- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Storage : Keep in a cool, dry place away from oxidizing agents. Use fume hoods and PPE (gloves, goggles) during handling .

Advanced: How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions?

The bromo and formyl groups direct reactivity:

- Bromo substituent : Participates in Suzuki-Miyaura couplings (Pd catalysts) for aryl-aryl bond formation. Optimize with Pd(PPh)/KCO in toluene/ethanol (80°C, 12h) .

- Formyl group : Enables condensation reactions (e.g., with hydrazines to form hydrazones). Use acidic conditions (HCl, RT) to enhance electrophilicity .

Contradiction note : Competitive dehalogenation may occur under strong reducing conditions; monitor via TLC/GC-MS .

Advanced: What analytical methods ensure purity and structural integrity of this compound?

- HPLC : Use C18 columns (acetonitrile/water gradient) to separate impurities; retention time ~8–10 minutes .

- GC-MS : Confirm molecular ion peak (M) at m/z ≈ 258–260 (bromine isotopic pattern) .

- Elemental analysis : Validate %C, %H, %Br with ≤0.3% deviation from theoretical values .

| Analytical Method | Key Parameters | Target Metrics |

|---|---|---|

| HPLC | C18 column, 70:30 ACN:HO | Purity ≥97% |

| NMR (CDCl) | 400 MHz, δ 10.1 (CHO), δ 3.9 (OCH) | Substituent confirmation |

Advanced: How do substituent positions affect the compound’s reactivity and biological activity?

A comparative analysis of analogs reveals:

| Substituent Position | Impact on Reactivity/Activity | Reference |

|---|---|---|

| 3-Bromo, 4-formyl | Enhances electrophilic aromatic substitution at C5 | |

| 4-Ethoxy (analog) | Increases lipophilicity, improving membrane permeability | |

| 5-Cyano (analog) | Stabilizes charge-transfer complexes in material science |

Design tip : Introduce electron-withdrawing groups (e.g., NO) at C5 to modulate electronic properties for catalysis .

Advanced: What strategies optimize this compound’s interactions with biological targets?

- Docking studies : Use the formyl group as a hydrogen bond acceptor; align with enzyme active sites (e.g., serine proteases) .

- Derivatization : Convert the formyl group to a thiosemicarbazone to enhance metal-binding capacity for antimicrobial studies .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) at 10–100 µM concentrations .

Note : Structural analogs show activity against Gram-positive bacteria (MIC ~25 µg/mL), suggesting potential for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。